molecular formula C12H16O3S B12609767 4-(Benzenesulfonyl)-2-methylpent-1-en-3-ol CAS No. 646064-03-1

4-(Benzenesulfonyl)-2-methylpent-1-en-3-ol

Katalognummer: B12609767
CAS-Nummer: 646064-03-1
Molekulargewicht: 240.32 g/mol
InChI-Schlüssel: XWRFSMIMVJSCKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzenesulfonyl)-2-methylpent-1-en-3-ol is an organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a pentenol structure, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-2-methylpent-1-en-3-ol typically involves the reaction of benzenesulfonyl chloride with an appropriate alkene under basic conditions. One common method is the reaction of benzenesulfonyl chloride with 2-methylpent-1-en-3-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzenesulfonyl)-2-methylpent-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-(Benzenesulfonyl)-2-methylpent-1-en-3-one.

    Reduction: Formation of 4-(Benzenesulfonyl)-2-methylpent-1-en-3-thiol.

    Substitution: Formation of various substituted benzenesulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Benzenesulfonyl)-2-methylpent-1-en-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 4-(Benzenesulfonyl)-2-methylpent-1-en-3-ol involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity.

    Benzenesulfonyl chloride: A reactive sulfonyl chloride used in similar substitution reactions.

    4-(2-Aminoethyl)benzenesulfonamide: A compound with similar structural features but different functional groups.

Eigenschaften

CAS-Nummer

646064-03-1

Molekularformel

C12H16O3S

Molekulargewicht

240.32 g/mol

IUPAC-Name

4-(benzenesulfonyl)-2-methylpent-1-en-3-ol

InChI

InChI=1S/C12H16O3S/c1-9(2)12(13)10(3)16(14,15)11-7-5-4-6-8-11/h4-8,10,12-13H,1H2,2-3H3

InChI-Schlüssel

XWRFSMIMVJSCKC-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C(=C)C)O)S(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.